N-(3-chloro-4-methylphenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide
Description
N-(3-chloro-4-methylphenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a sulfanyl-bridged imidazole scaffold. Its structure comprises:
- N-(3-chloro-4-methylphenyl) group: A substituted benzene ring with chlorine at position 3 and a methyl group at position 2.
- Acetamide backbone: A central –NH–CO–CH2– group.
- Imidazole moiety: A 1-methyl-1H-imidazole ring substituted at position 5 with a 4-chlorophenyl group.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS/c1-12-3-8-15(9-16(12)21)23-18(25)11-26-19-22-10-17(24(19)2)13-4-6-14(20)7-5-13/h3-10H,11H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNJMGEYTTXFAIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the chlorinated phenyl and imidazole intermediates. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide. The final step usually involves the coupling of the intermediates under controlled temperature and pressure conditions to form the desired compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation or nitration reactions can occur in the presence of appropriate reagents like chlorine or nitric acid.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while substitution reactions often need a catalyst like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to N-(3-chloro-4-methylphenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide exhibit antimicrobial properties. The presence of the imidazole ring is particularly notable for its activity against various bacterial strains. A study demonstrated that derivatives of imidazole showed significant antibacterial effects, suggesting that this compound may also possess similar properties .
Anticancer Activity
Imidazole derivatives have been extensively studied for their anticancer potential. The compound's structure suggests it may inhibit specific cancer cell lines by interfering with cellular signaling pathways. Preliminary studies have shown that related compounds can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy .
Drug Development
This compound could serve as a lead compound in drug development due to its unique structural features. Its ability to act on multiple biological targets makes it a versatile candidate for developing new therapeutics, particularly in treating infections and cancer .
Pesticide Formulation
The compound's chemical structure indicates potential use as a pesticide or herbicide. Its efficacy against microbial pathogens suggests it could be developed into a biopesticide, offering an environmentally friendly alternative to traditional chemical pesticides. Research into its application in agricultural settings is ongoing, focusing on its effectiveness and safety profile .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro using similar imidazole derivatives. |
| Study B | Anticancer Potential | Induced apoptosis in specific cancer cell lines, indicating potential for therapeutic development. |
| Study C | Pesticidal Efficacy | Showed effectiveness against fungal pathogens in agricultural trials, suggesting application as a biopesticide. |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by disrupting their cell membranes or metabolic pathways .
Comparison with Similar Compounds
N-(4-Chlorophenyl)-2-{[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide ()
- Key difference : The nitrogen-attached phenyl group lacks the 3-chloro and 4-methyl substituents, being instead a 4-chlorophenyl.
- The unsubstituted 1H-imidazole (vs. 1-methyl in the target) may alter hydrogen-bonding capacity and metabolic stability .
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) ()
- Key difference : The nitrogen-attached phenyl has a 5-chloro-2-methyl substitution, and the sulfanyl bridge connects to an oxadiazole-indole hybrid.
- This compound showed moderate α-glucosidase inhibition (IC₅₀ = 34.2 µM), suggesting that substituent positioning on the phenyl ring critically influences activity .
Heterocyclic Core Modifications
N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I) ()
- Key difference: Replaces the imidazole with a diaminopyrimidine ring.
- Impact: The pyrimidine’s hydrogen-bonding capacity (via amino groups) facilitates stronger intermolecular interactions, as evidenced by its crystal structure’s N–H⋯N hydrogen-bonded dimers.
Cyazofamid ()
- Key difference: A cyano-substituted imidazole with a sulfonamide group.
- Impact: The sulfonamide and cyano groups enhance agrochemical activity (e.g., fungicidal properties), whereas the target compound’s acetamide and methyl groups may favor pharmaceutical applications .
Sulfanyl-Bridge Modifications
N-(3-Chlorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide ()
- Key difference : Uses a thiadiazole ring instead of imidazole.
- Impact : Thiadiazoles exhibit distinct electronic properties (e.g., higher electronegativity) and are often associated with antimicrobial activity. The dual sulfanyl groups may increase metabolic resistance compared to the target compound’s single sulfanyl bridge .
Research Implications
- Substituent Positioning : The 3-chloro-4-methylphenyl group in the target compound may optimize steric and electronic effects for target binding compared to 4-chlorophenyl analogs .
- Heterocycle Choice : Imidazole derivatives generally offer better metabolic stability than oxadiazoles or thiadiazoles but may lack the hydrogen-bonding versatility of pyrimidines .
Biological Activity
N-(3-chloro-4-methylphenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C24H21Cl2N5OS
- Molecular Weight : 498.43 g/mol
- CAS Number : 338430-29-8
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit notable antimicrobial activities against various pathogens. For instance, studies have shown that similar compounds containing the 1,2,4-triazole moiety demonstrate moderate to good activity against bacteria such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Pathogen | Activity Level | Reference |
|---|---|---|---|
| Compound A | E. coli | Moderate | |
| Compound B | Klebsiella pneumoniae | Moderate | |
| Compound C | Staphylococcus aureus | Good |
The biological activity of this compound is thought to involve several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that compounds with similar structures may inhibit key enzymes in bacterial metabolism, thereby disrupting cellular processes.
- Membrane Disruption : The presence of the triazole ring may facilitate interactions with microbial membranes, leading to increased permeability and cell lysis.
- Targeting G Protein-Coupled Receptors (GPCRs) : There is evidence suggesting that related compounds can modulate GPCR pathways, which are crucial for various physiological responses .
Case Study 1: Synthesis and Evaluation
In a study focusing on the synthesis of triazole derivatives, researchers synthesized a series of compounds including this compound. These derivatives were tested for their antimicrobial activity against a panel of pathogens. The results indicated that certain modifications to the chemical structure enhanced activity against resistant strains .
Case Study 2: Comparative Analysis
A comparative analysis was conducted on various triazole derivatives, highlighting the structural features that contribute to their biological activities. The study found that the introduction of specific substituents significantly improved the efficacy against Gram-positive bacteria while maintaining low toxicity profiles in mammalian cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-chloro-4-methylphenyl)-2-{[5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}acetamide?
- Methodology : The compound’s synthesis likely involves a multi-step approach. Key steps include:
- Imidazole Core Formation : Condensation of substituted anilines (e.g., 4-chloroaniline) with thiourea derivatives under acidic conditions to generate the 1-methylimidazole ring .
- Sulfanyl-Acetamide Coupling : Reaction of the imidazole intermediate with 2-chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) to introduce the sulfanyl-acetamide moiety .
- Purification : Column chromatography using silica gel and gradients of ethyl acetate/hexane for isolating the final product.
Q. How can the structure of this compound be validated post-synthesis?
- Analytical Techniques :
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve molecular geometry, bond angles, and confirm substituent positions. Use SHELXL for refinement, particularly for handling disordered atoms (e.g., methyl or chlorophenyl groups) .
- NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments (e.g., imidazole CH₃ at δ ~3.5 ppm) and aromatic signals (chlorophenyl protons at δ ~7.2–7.8 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₁₈Cl₂N₃OS) with <2 ppm error .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved?
- Approach :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace 4-chlorophenyl with fluorophenyl) and compare activity trends using assays like enzyme inhibition or cytotoxicity .
- Computational Modeling : Density Functional Theory (DFT) to calculate electronic properties (e.g., HOMO-LUMO gaps) or molecular docking to predict binding affinities to target proteins .
- Batch Consistency Analysis : Ensure synthetic reproducibility via HPLC purity checks (>98%) and control for trace solvents (e.g., DMF) that may interfere with assays .
Q. What strategies are effective for optimizing the synthetic yield of this compound?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test variables like reaction time (6–24 hrs), catalyst (e.g., Pd/C vs. CuI), and solvent polarity (DMF vs. THF) .
- Flow Chemistry : Continuous-flow reactors for exothermic steps (e.g., imidazole ring closure) to improve heat dissipation and reduce side products .
- In Situ Monitoring : FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How can degradation products of this compound be identified under physiological conditions?
- Protocol :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions .
- LC-HRMS Analysis : Use C18 columns (2.6 µm, 100 Å) with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify degradation fragments .
- Stability-Indicating Methods : Validate HPLC methods per ICH Q2(R1) for specificity, precision, and linearity .
Q. What crystallographic challenges arise when analyzing this compound, and how are they addressed?
- Challenges :
- Disorder in Aromatic Rings : Chlorophenyl or methylphenyl groups may exhibit rotational disorder.
- Solution : Apply SHELXL’s TWIN and BASF commands during refinement to model split positions .
- Weak Diffraction : Crystals may diffract poorly due to flexibility. Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
